molecular formula C13H16N4O2 B2807125 N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235268-04-8

N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2807125
CAS No.: 1235268-04-8
M. Wt: 260.297
InChI Key: AIKYXVBCAJDQRI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazole-4-carboxamides, a scaffold of significant interest in medicinal chemistry and chemical biology research. Compounds featuring this core structure are frequently investigated for their diverse biological activities and potential as therapeutic agents . The 1,2,3-triazole-4-carboxamide motif is a privileged structure found in several bioactive molecules and is known for its versatility in drug discovery campaigns . The specific substitution pattern on this compound—featuring an N-methyl group on the triazole nitrogen and a 4-methoxyphenethyl group on the carboxamide nitrogen—is designed to modulate the molecule's physicochemical properties and its interaction with biological targets. Researchers utilize such compounds in various assay systems, including high-throughput screening (HTS), to identify novel modulators of protein function . Analogous 1,2,3-triazole-4-carboxamides have demonstrated potent and selective inhibitory activity against pharmaceutically relevant targets. For instance, closely related analogs have been developed as potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination, providing valuable chemical tools to study drug-drug interactions . Furthermore, derivatives of this chemical class have shown promising cytotoxic and anti-proliferative activities in cellular models, making them interesting candidates for oncology research . The structural features of this compound also make it a suitable intermediate for further chemical synthesis and exploration of structure-activity relationships (SAR). This product is intended for research use only and is not for use in humans or as a diagnostic or therapeutic agent for veterinary medicine.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-8-7-10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYXVBCAJDQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s triazole-carboxamide scaffold is shared with several analogs, but substituent variations dictate pharmacological and physicochemical properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity
Target Compound 1-Methyltriazole, N-(4-methoxyphenethyl) C₁₃H₁₆N₄O₂ 272.30 Hypothesized AED/Enzyme inhibitor
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenylmethyl C₁₀H₈F₂N₄O 254.20 Antiepileptic
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () 4-Ethoxyphenyl, 2-methoxyphenyl, 5-methyltriazole C₁₉H₂₀N₄O₃ 376.39 Not specified
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide () 4-Methylphenyl, 5-methyltriazole C₁₂H₁₄N₄O 230.27 Synthetic intermediate

Key Observations :

  • Ethoxy or methyl substituents () further modulate solubility and metabolic stability.
  • Triazole Methylation: The 1-methyl group in the target compound may reduce metabolic oxidation compared to non-methylated analogs .

Pharmacological Activity Comparison

Antiepileptic Potential
  • RFM : Demonstrates broad-spectrum AED activity attributed to its triazole-carboxamide core and fluorinated aryl group .
  • RTG (N-(2-amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester): A structurally distinct ester-based AED with unique binding kinetics compared to triazole derivatives .
  • However, the absence of fluorine atoms could reduce potency compared to RFM.
Enzyme Inhibition
  • IDO1 Inhibitors: Derivatives like 5-aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide () show indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. The target compound’s carboxamide group may similarly engage in hydrogen bonding with enzymatic active sites .
Solubility and Stability
  • Methoxy vs.
  • Crystallinity : SHELX-refined crystal structures () for analogs like N-(tert-butyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () highlight the role of substituents in packing efficiency and stability .

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form the triazole core. Key steps include:

  • Azide Preparation : Reacting 4-methoxyphenethyl chloride with sodium azide to generate the corresponding azide.
  • Cycloaddition : Coupling the azide with a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivative under Cu(I) catalysis (e.g., CuI) in solvents like DMF or THF . Optimization strategies:
  • Use continuous flow systems to enhance reaction efficiency and scalability.
  • Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading (0.1–5 mol%) to balance yield and cost .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., methoxyphenethyl group) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity, critical for structure elucidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for triazole carboxamide derivatives through experimental design?

Contradictions in biological data (e.g., varying IC₅₀ values across studies) can arise from assay conditions or cell line variability. Methodological approaches include:

  • Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays .
  • Dose-Response Curves : Perform multi-point dilution series to ensure reproducibility.
  • Control Compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., ATP concentration in kinase assays) .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of triazole carboxamides targeting specific enzymes or receptors?

SAR studies focus on systematic structural modifications:

  • Substituent Variation : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess impact on binding .
  • Bioisosteric Replacement : Swap the triazole ring with oxadiazole or imidazole to probe scaffold flexibility .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with targets like β-catenin or kinases .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using software like Schrödinger .

Methodological Considerations

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Formulation Studies : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to improve aqueous solubility .
  • Log P Adjustments : Modify substituents (e.g., reduce methoxy groups) to lower octanol-water partition coefficients, balancing lipophilicity and solubility .

Q. What experimental approaches are used to confirm the mechanism of action (MOA) of this compound in disease models?

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to verify binding to proposed targets .
  • CRISPR Knockout Models : Delete suspected targets (e.g., kinases) to confirm loss of compound efficacy .
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., Wnt/β-catenin) .

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